molecular formula C10H16BF3KNO2 B6263193 potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide CAS No. 2195389-89-8

potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide

Cat. No.: B6263193
CAS No.: 2195389-89-8
M. Wt: 289.1
InChI Key:
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Description

Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide is a relatively novel chemical compound that has piqued the interest of chemists due to its unique structure and potential applications in various fields. This compound, which can be categorized as a trifluoroborate, features a distinctive bicyclic framework and a potassium cation that imparts remarkable stability and reactivity properties.

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps, beginning with the formation of the bicyclo[1.1.1]pentane ring structure. One common synthetic route includes:

  • Formation of the Bicyclic Structure: : Starting with commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the first step involves protecting the carboxylic acids as esters or amides.

  • Substitution and Protection: : Introducing tert-butoxycarbonyl (Boc) protection on the amine group.

  • Borate Formation: : Finally, treating the intermediate compound with potassium trifluoroborate to yield the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely be optimized to include continuous flow processes, high-efficiency reaction conditions, and the use of cost-effective reagents to ensure scalability and sustainability.

Types of Reactions

This compound participates in various chemical reactions:

  • Oxidation: : It can undergo oxidation reactions where the boron center is involved, particularly in the presence of strong oxidizing agents.

  • Reduction: : The compound can be reduced under mild conditions, often involving catalytic hydrogenation.

  • Substitution: : The bicyclic structure and protected amine group allow for various substitution reactions, including nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

  • Reducing Agents: : Lithium aluminum hydride or catalytic hydrogenation for reduction.

  • Nucleophiles: : For substitution reactions, various nucleophiles such as alkoxides or amines can be employed under appropriate conditions.

Major Products

The main products of these reactions depend on the specific conditions but generally include boronic acids, amines, or substituted bicyclic derivatives.

Chemistry

In chemistry, this compound is utilized as a building block in the synthesis of complex molecules, thanks to its stability and versatility.

Biology and Medicine

Biologically, this compound's trifluoroborate moiety is valuable in boron neutron capture therapy (BNCT), an experimental form of cancer treatment. Its stability and ability to selectively target cancer cells make it a promising candidate in medical research.

Industry

Industrially, this compound can be applied in the development of novel materials and catalysts, particularly those that benefit from the unique electronic properties of trifluoroborates.

Mechanism of Action

The primary mechanism by which potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide exerts its effects involves interactions with molecular targets through its boron center. This boron atom can form reversible covalent bonds with biological molecules, which is crucial in therapeutic applications like BNCT. Additionally, the compound's bicyclic structure facilitates its stability and selective binding.

Similar Compounds

  • Potassium trifluoroborate derivatives: : Other compounds in this class may include potassium 3-bromo-1-trifluoroborate and potassium 3-aminophenyltrifluoroborate.

  • Bicyclo[1.1.1]pentane derivatives: : Compounds like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives are structurally related.

Uniqueness

What sets this compound apart is its combination of the bicyclo[1.1.1]pentane scaffold with the trifluoroborate group, providing unique stability and reactivity, which is not typically observed in other similar compounds. This uniqueness makes it particularly useful in a range of applications from material science to medicinal chemistry.

That's quite a mouthful, but this compound's potential is equally vast and fascinating! What other deep dives are you interested in?

Properties

CAS No.

2195389-89-8

Molecular Formula

C10H16BF3KNO2

Molecular Weight

289.1

Purity

93

Origin of Product

United States

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